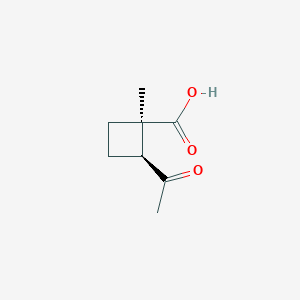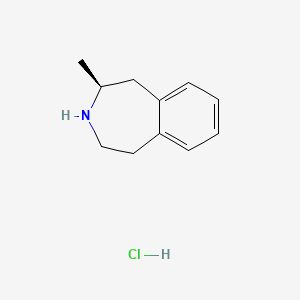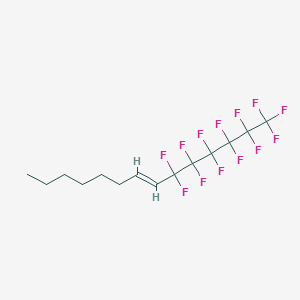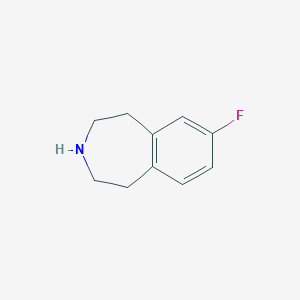
2-Chloro-4-(hydroxymethyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(hydroxymethyl)benzoic acid, also known as 2-Chloro-p-hydroxybenzoic acid (CHBA), is a chlorinated organic compound that has been widely used in scientific research due to its versatile properties and applications. CHBA is a white crystalline solid that is soluble in water and organic solvents. It is most commonly used as a reagent in chemical synthesis and as a catalyst in various chemical reactions. CHBA is also used in the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Crystallographic and Electronic Structure Studies
2-Chloro-4-(hydroxymethyl)benzoic acid, as part of a broader group of benzoic acid derivatives, has been investigated for its crystallographic structure using X-ray powder diffraction. The study revealed insights into the nature of intermolecular interactions, including hydrogen and halogen bonds, assembling molecules into a supramolecular framework. This analysis aids in understanding the structural bases of these compounds and their potential applications in designing materials with specific electronic properties. The electronic structure of these compounds, including band gap estimations, provides foundational knowledge for potential applications in electronic devices or materials science (Pramanik, Dey, & Mukherjee, 2019).
Doping Agent in Polyaniline Synthesis
In the field of conductive polymers, this compound, among other benzoic acid derivatives, has been explored as a doping agent for polyaniline. The study on benzoic acid doped polyaniline salts investigated their properties using various analytical techniques, finding significant effects on the conductivity of the resulting polymers. This research indicates the potential of this compound in modifying the electrical properties of conductive polymers, which could be crucial for developing advanced materials for electronics and sensing applications (Amarnath & Palaniappan, 2005).
Hydrogen-Bonded Network Formation
A study focused on benzoic acid derivatives possessing hydroxymethyl groups, including compounds similar to this compound, demonstrates their capability to form hydrogen-bonded dimers. These dimers serve as building blocks for various supramolecular networks, indicating the potential of this compound in crystal engineering and the design of molecular assemblies with novel properties. The ability to form zigzag and straight hydrogen-bonded networks could be utilized in developing new materials with tailored structural and functional properties (Kohmoto et al., 2009).
Halogen Bond Investigations
Research on 2-Chloro-4-nitrobenzoic acid, closely related to this compound, emphasizes the role of halogen bonds in molecular salts and cocrystals. This study underscores the importance of halogen bonding interactions in stabilizing crystal structures, potentially applicable to this compound. Understanding these interactions can contribute to the rational design of materials and pharmaceuticals, where control over crystal packing and stability is crucial (Oruganti et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-4-(hydroxymethyl)benzoic Acid involves the chlorination of 4-(hydroxymethyl)benzoic acid followed by purification and isolation of the product.", "Starting Materials": [ "4-(hydroxymethyl)benzoic acid", "Thionyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethyl acetate" ], "Reaction": [ "4-(hydroxymethyl)benzoic acid is dissolved in thionyl chloride and heated to reflux to form 2-chloro-4-(hydroxymethyl)benzoic acid.", "The reaction mixture is cooled and poured into a mixture of hydrochloric acid and water to hydrolyze any remaining thionyl chloride.", "The resulting mixture is then basified with sodium hydroxide to pH 9-10.", "The product is extracted with ethyl acetate and the organic layer is dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to yield the crude product.", "The crude product is purified by recrystallization from a suitable solvent to obtain pure 2-Chloro-4-(hydroxymethyl)benzoic Acid." ] } | |
| 1071989-48-4 | |
Molekularformel |
C₈H₇ClO₃ |
Molekulargewicht |
186.59 |
Synonyme |
2-Chloro-4-(hydroxymethyl)-benzoic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate](/img/structure/B1142517.png)
![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)



